molecular formula C7H10N2O2 B12858412 2-(Isoxazol-5-yl)-N,N-dimethylacetamide

2-(Isoxazol-5-yl)-N,N-dimethylacetamide

Cat. No.: B12858412
M. Wt: 154.17 g/mol
InChI Key: WEZNNGQMWJXJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isoxazol-5-yl)-N,N-dimethylacetamide is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including 2-(Isoxazol-5-yl)-N,N-dimethylacetamide, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for isoxazole derivatives typically involve large-scale cycloaddition reactions under controlled conditions. The use of microwave irradiation has been reported to reduce reaction times significantly, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

2-(Isoxazol-5-yl)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different isoxazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(Isoxazol-5-yl)-N,N-dimethylacetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Isoxazole derivatives are being explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(Isoxazol-5-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Isoxazol-5-yl)-N,N-dimethylacetamide include other isoxazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Biological Activity

2-(Isoxazol-5-yl)-N,N-dimethylacetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the existing literature on the compound's biological effects, mechanisms of action, and its applications in pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C7H10N2OC_7H_{10}N_2O. The compound features an isoxazole ring, which is known for its role in various biological activities, particularly in modulating enzyme functions and acting as a pharmacophore in drug design.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the isoxazole ring and the N,N-dimethylacetamide moiety can significantly impact biological activity. For instance, substituents on the isoxazole ring can enhance potency against specific biological targets .

ModificationEffect on Activity
Electron-donating groupsIncreased potency against EPAC proteins
Aromatic substitutionsEnhanced binding affinity and specificity

Case Studies

Several case studies have been conducted to explore the biological potential of compounds related to this compound:

  • Study on EPAC Antagonists : A series of compounds based on the isoxazole scaffold were synthesized and evaluated for their ability to inhibit Exchange Proteins directly Activated by cAMP (EPAC). The findings indicated that certain modifications led to low micromolar inhibitory activities, suggesting a pathway for developing new therapeutic agents .
  • Cytotoxicity Assays : In vitro assays demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, indicating the potential for further exploration of this compound and its derivatives as anticancer agents .

The proposed mechanisms of action for this compound include:

  • Enzyme Interaction : The compound's ability to acylate enzymes suggests a direct interaction with active sites, leading to altered enzyme kinetics.
  • Receptor Modulation : By acting as an antagonist at specific protein receptors, particularly EPAC, it may influence intracellular signaling pathways mediated by cAMP.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

N,N-dimethyl-2-(1,2-oxazol-5-yl)acetamide

InChI

InChI=1S/C7H10N2O2/c1-9(2)7(10)5-6-3-4-8-11-6/h3-4H,5H2,1-2H3

InChI Key

WEZNNGQMWJXJEB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1=CC=NO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.